2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is characterized by a pyrimidine ring substituted with a 1-methylcyclopropyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general procedure involves the coupling of a pyrimidine derivative with a cyclopropylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding or ionic interactions, influencing the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(Cyclopropyl)pyrimidine-4-carboxylic acid: Lacks the methyl group on the cyclopropyl ring, which may affect its reactivity and binding properties.
2-(1-Methylcyclopropyl)pyridine-4-carboxylic acid: Contains a pyridine ring instead of a pyrimidine ring, leading to different electronic and steric effects.
2-(1-Methylcyclopropyl)pyrazine-4-carboxylic acid: Features a pyrazine ring, which may alter its chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c1-9(3-4-9)8-10-5-2-6(11-8)7(12)13/h2,5H,3-4H2,1H3,(H,12,13) |
InChI Key |
RCWMDTKHKFRFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.